molecular formula C9H16ClNO3 B14026336 (8R)-8-Vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane hydrochloride

(8R)-8-Vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane hydrochloride

Cat. No.: B14026336
M. Wt: 221.68 g/mol
InChI Key: IVSSKGZWMWLNBI-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8R)-8-Vinyl-1,4,10-trioxa-7-azaspiro[46]undecane hydrochloride is a complex organic compound known for its unique spirocyclic structure This compound features a spiro junction where two rings are connected through a single atom, creating a rigid and stable framework

Properties

Molecular Formula

C9H16ClNO3

Molecular Weight

221.68 g/mol

IUPAC Name

(8R)-8-ethenyl-1,4,10-trioxa-7-azaspiro[4.6]undecane;hydrochloride

InChI

InChI=1S/C9H15NO3.ClH/c1-2-8-5-11-7-9(6-10-8)12-3-4-13-9;/h2,8,10H,1,3-7H2;1H/t8-;/m1./s1

InChI Key

IVSSKGZWMWLNBI-DDWIOCJRSA-N

Isomeric SMILES

C=C[C@@H]1COCC2(CN1)OCCO2.Cl

Canonical SMILES

C=CC1COCC2(CN1)OCCO2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8R)-8-Vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane hydrochloride typically involves multi-step organic reactions. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the vinyl group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. The final product is usually purified through crystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

(8R)-8-Vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or aldehydes.

    Reduction: Reduction reactions can convert the vinyl group into an alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aza group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group can yield epoxides or aldehydes, while reduction can produce alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.

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